molecular formula C13H13NS B189470 3-Methyl-2-(phenylmethylthio)-pyridine CAS No. 117446-06-7

3-Methyl-2-(phenylmethylthio)-pyridine

Cat. No. B189470
M. Wt: 215.32 g/mol
InChI Key: MMQNPBDWOQCQQX-UHFFFAOYSA-N
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Patent
US08969387B2

Procedure details

To a suspension of sodium hydride (60% in oil, 1.44 g) in tetrahydrofuran (45 mL) was added dropwise phenylmethanethiol (465 mg) at room temperature and the mixture was stirred for 15 min. 2-Bromo-3-methylpyridine (2.0 g) was added to the reaction mixture, and the mixture was stirred at 60° C. for 1.5 hr. The reaction mixture was diluted with water, and concentrated under reduced pressure. The residual aqueous layer was extracted twice with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-hexane-ethyl acetate=97:3) to give the title compound as a gray oil (yield 1.79 g, 72%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][SH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=1>O1CCCC1.O>[CH2:9]([S:10][C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
465 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CS
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CC=C1C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
Combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent:hexane-hexane-ethyl acetate=97:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 222.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.